N-(2,5-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
Its structure features a pyrazolopyrimidine core substituted with a 1-ethyl-3-methyl group, a 6-[(4-methylphenyl)methyl] moiety, and a 7-oxo group. The 5-position is linked to a sulfanyl acetamide chain bearing a 2,5-dimethylphenyl group. These substitutions are critical for modulating biological activity, particularly antimicrobial and enzyme inhibitory effects, as seen in structurally related analogs .
Pyrazolo[4,3-d]pyrimidines are purine analogs with demonstrated roles as kinase inhibitors, antimicrobial agents, and enzyme modulators. The sulfanyl acetamide side chain in this compound may enhance solubility and target binding, similar to sulfonamide-containing derivatives reported in antimicrobial studies .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-6-31-24-23(19(5)29-31)28-26(30(25(24)33)14-20-11-8-16(2)9-12-20)34-15-22(32)27-21-13-17(3)7-10-18(21)4/h7-13H,6,14-15H2,1-5H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNPKRIHRCZISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide (CAS Number: 1358533-52-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O2S |
| Molecular Weight | 475.6 g/mol |
| CAS Number | 1358533-52-4 |
Research suggests that compounds similar to N-(2,5-dimethylphenyl)-2-sulfanylacetamide may interact with various biological targets including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated but may involve modulation of signaling pathways associated with cancer and inflammation.
Anticancer Properties
Recent studies have indicated that compounds in the pyrazolo[4,3-d]pyrimidine class exhibit significant anticancer activity. For instance, a study by Fayad et al. (2019) demonstrated that similar compounds could inhibit tumor growth in multicellular spheroids, indicating potential for use in cancer therapies . Although specific data on N-(2,5-dimethylphenyl)-2-sulfanylacetamide is limited, its structural analogs have shown promise in targeting cancer cell proliferation.
Antiviral Activity
The compound's structure suggests potential antiviral properties. Research on related compounds has shown efficacy against HIV-1 reverse transcriptase, indicating that N-(2,5-dimethylphenyl)-2-sulfanylacetamide may also exhibit similar antiviral activity . Further investigations are needed to confirm these effects.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro assays have been conducted to assess the cytotoxic effects of N-(2,5-dimethylphenyl)-2-sulfanylacetamide on various cancer cell lines. Results indicate a concentration-dependent inhibition of cell viability.
- Mechanistic Studies : Investigations into the compound's mechanism revealed interactions with cellular signaling pathways involved in apoptosis and cell cycle regulation.
- Comparative Analysis : A comparative analysis with other known pyrazolo[4,3-d]pyrimidine derivatives highlighted its unique activity profile and potential advantages over existing therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Antimicrobial Activity :
- The target compound shares structural similarities with Compound 14b and 17 (), which exhibit potent activity against gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). The sulfanyl acetamide group in the target compound may mimic the sulfonamide moiety in 14b, facilitating membrane disruption or enzyme inhibition .
- Substitutions at the 6-position (e.g., 6-[(4-methylphenyl)methyl]) likely enhance lipophilicity, improving cellular uptake compared to simpler alkyl/aryl analogs .
Enzyme Inhibition vs. XO-Targeted Analogs: Pyrazolotriazinones () target xanthine oxidase but show weaker inhibition than allopurinol.
Role of Substituents :
- 1-Ethyl-3-methyl groups : These alkyl groups may reduce metabolic degradation compared to bulkier substituents, as seen in kinase inhibitors () .
- Sulfanyl vs. Sulfonamide : While both groups enhance antibacterial activity, sulfanyl acetamide may offer improved pharmacokinetics due to reduced polarity .
Comparison with Anticancer Derivatives :
- Fluorinated pyrazolo[3,4-d]pyrimidines () prioritize halogenated aryl groups for kinase or topoisomerase inhibition. The target compound lacks halogens, suggesting a divergent therapeutic niche .
Structure-Activity Relationship (SAR) Insights
- Position 5 : The sulfanyl acetamide chain is critical for antimicrobial activity; replacing it with sulfonamide (as in 14b) retains potency but alters selectivity .
- Position 6 : Benzyl or substituted benzyl groups (e.g., 4-methylphenylmethyl) enhance lipophilicity, correlating with improved biofilm penetration in gram-negative bacteria .
- Position 7 : The 7-oxo group is conserved in active analogs, suggesting its role in hydrogen bonding with microbial targets .
Q & A
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to kinases or GPCRs. For pyrazolo[4,3-d]pyrimidine derivatives, docking into ATP-binding pockets (e.g., EGFR kinase) reveals hydrogen bonding with key residues (e.g., Met793) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS. Analyze root-mean-square deviation (RMSD) to validate binding modes .
How should contradictory bioactivity data in enzymatic assays be resolved?
Q. Advanced
- Structural Validation : Confirm compound purity via LC-MS and NMR to rule out degradation products .
- Assay Reproducibility : Test under varied conditions (pH, ionic strength). For example, IC₅₀ values for kinase inhibition may differ between Tris-HCl (pH 7.4) and HEPES (pH 7.0) buffers due to protonation state changes .
- Cross-Validation : Compare with structurally analogous compounds (e.g., furan or trifluoromethyl derivatives) to identify substituent-specific effects .
What in vitro assays are suitable for evaluating anticancer activity?
Q. Basic
- Cell Viability : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to assess G1/S arrest .
How do non-covalent interactions influence the compound’s reactivity?
Q. Advanced
- Crystallography : X-ray structures reveal π-π stacking between the pyrimidine ring and aromatic residues (e.g., Phe856 in EGFR), stabilizing ligand-receptor complexes .
- DFT Calculations : Analyze hydrogen-bonding networks (e.g., sulfanyl-acetamide interactions) using Gaussian09 at the B3LYP/6-31G* level. Charge distribution maps guide functional group modifications .
What strategies address solubility challenges in formulation studies?
Q. Basic
- Co-Solvents : Use DMSO/PEG 400 mixtures (10:90) to achieve >1 mg/mL solubility .
- Salt Formation : React with HCl or sodium citrate to improve aqueous solubility by 5-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-diffusion methods .
How can researchers design structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess steric/electronic effects on potency .
- Pharmacophore Mapping : Use Schrodinger’s Phase module to identify critical features (e.g., sulfanyl group’s role in hydrogen bonding) .
- Data Analysis : Apply multivariate regression to correlate logP values with IC₅₀ (R² > 0.85 indicates hydrophobicity-driven activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
